2-Bromo-N-isopropylbenzenesulfonamide
Overview
Description
2-Bromo-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₂BrNO₂S. It is a sulfonamide derivative, characterized by the presence of a bromine atom and an isopropyl group attached to the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-isopropylbenzenesulfonamide can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides, depending on the nucleophile used.
Oxidation and Reduction: Products can include oxidized or reduced forms of the sulfonamide group
Scientific Research Applications
2-Bromo-N-isopropylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of other sulfonamide derivatives.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This is particularly relevant in the context of antibacterial activity, where sulfonamides inhibit the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzenesulfonamide
- N-Isopropylbenzenesulfonamide
- 2-Bromo-N-propylbenzenesulfonamide
Uniqueness
2-Bromo-N-isopropylbenzenesulfonamide is unique due to the presence of both a bromine atom and an isopropyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biological studies, where these functional groups can interact with various targets .
Properties
IUPAC Name |
2-bromo-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYLDFIXPXTZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428965 | |
Record name | 2-Bromo-N-isopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-94-6 | |
Record name | 2-Bromo-N-isopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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